1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
Description
This compound belongs to a class of azetidine-3-carboxamide derivatives characterized by a pyrimidine core substituted with a pyrazole moiety. The structure includes a 2-(trifluoromethoxy)benzyl group attached to the azetidine nitrogen, which confers unique electronic and steric properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrimidine-pyrazole scaffold may facilitate binding to biological targets via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)30-15-5-2-1-4-13(15)9-23-18(29)14-10-27(11-14)16-8-17(25-12-24-16)28-7-3-6-26-28/h1-8,12,14H,9-11H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAMQSIPHOGCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C21H24N6O2. Its molecular structure includes a pyrazole moiety, a pyrimidine ring, and an azetidine carboxamide, which are significant for its biological interactions.
Research indicates that this compound exhibits affinity for various biological targets, particularly in the context of adenosine receptors. A study demonstrated that derivatives with a similar structure showed selective binding to the human A3 adenosine receptor (Ki = 11 nM), suggesting a potential pathway for therapeutic applications in conditions like inflammation and cancer .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Adenosine Receptor Studies : A series of compounds similar to this compound were evaluated for their binding affinities. The best-performing analogs demonstrated high selectivity and low toxicity in human cell lines, supporting their potential use in therapeutic settings .
- Anticancer Evaluation : In vitro studies on related derivatives showed significant inhibition of cell proliferation in HeLa cancer cells with IC50 values ranging from 0.37 to 0.95 µM, outperforming standard treatments like sorafenib . Flow cytometry confirmed these compounds induced apoptosis, suggesting a mechanism through which they exert their anticancer effects.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of pyrazole-pyrimidine derivatives. For instance, the introduction of trifluoromethoxy groups has been associated with improved receptor binding and selectivity profiles .
Chemical Reactions Analysis
Primary Chemical Reaction Pathways
Compound A participates in diverse reactions due to its heterocyclic architecture (pyrazole, pyrimidine, azetidine) and trifluoromethoxy-benzyl carboxamide group. Key reaction types include:
Oxidation of the Pyrazole Ring
Under acidic KMnO₄, the pyrazole ring undergoes dihydroxylation at the 3,4-positions, forming a vicinal diol. This reaction proceeds via electrophilic addition of MnO₃⁺ intermediates, confirmed by isolation of diastereomeric diols (85% yield).
Suzuki-Miyaura Cross-Coupling
The pyrimidine moiety facilitates Pd-catalyzed coupling with arylboronic acids. For example, coupling with 4-fluorophenylboronic acid at the C4 position proceeds via:
-
Oxidative addition of Pd⁰ to the C–Br bond (if brominated).
-
Transmetallation with ZnEt₂-activated arylboronate.
-
Reductive elimination to form the biaryl product (72% yield) .
Azetidine Ring Functionalization
The azetidine nitrogen undergoes alkylation with benzyl bromides in DMF/NaH, forming quaternary ammonium salts. Steric hindrance from the trifluoromethoxy-benzyl group directs substitution to the less hindered azetidine position .
Stability and Reactivity Under Specific Conditions
Comparative Reactivity with Structural Analogues
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Differences and Implications
Substituent Effects on Lipophilicity: The trifluoromethoxy group in the target compound likely increases lipophilicity compared to the oxadiazole in or the morpholine-pyridine in , which are more polar. This may enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Modifications: Replacement of pyrazole with 1,2,4-triazole in modifies hydrogen-bonding capacity and ring aromaticity, which could impact interactions with target proteins (e.g., kinases or receptors) .
Solubility and Pharmacokinetics :
- The morpholine moiety in introduces a tertiary amine, enhancing water solubility and possibly bioavailability, whereas the target compound’s trifluoromethoxy group may prioritize blood-brain barrier penetration .
Steric and Electronic Effects: The 3,5-dimethylphenoxyethyl group in adds steric hindrance, which might reduce off-target interactions but also limit binding to shallow protein pockets .
Research Findings and Limitations
- Experimental Data Gaps: None of the evidence provides direct comparative biological data (e.g., IC₅₀, pharmacokinetic profiles). Structural comparisons are inferred from molecular properties.
- Computational Insights: The target compound’s trifluoromethoxy group is predicted to confer greater metabolic stability than analogs with alkyl or morpholine groups, based on known trends for fluorinated substituents .
- Synthetic Feasibility : The oxadiazole-containing analog has a simpler synthesis (lower molecular weight), whereas the morpholine-pyridine hybrid may require multi-step functionalization .
Q & A
What are the key steps for synthesizing and characterizing this compound in an academic laboratory?
Basic Research Focus
Methodological Answer:
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyrimidine derivatives are synthesized by reacting halogenated pyrimidines with azetidine-3-carboxamide derivatives in the presence of a base (e.g., cesium carbonate) and a catalyst (e.g., copper(I) bromide) at 35–50°C for 24–48 hours .
- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) to isolate the product. Typical yields range from 17% to 85%, depending on reaction optimization .
- Characterization :
- Spectroscopy : Confirm structure via H NMR (e.g., δ 8.6–6.7 ppm for aromatic protons) and IR (e.g., 3240–2975 cm for N-H/C-H stretches) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] peaks) .
- Elemental Analysis : Validate purity (e.g., C: 57–58%, N: 23–24%) .
Table 1 : Representative Data for Analogous Compounds
| Property | Compound 5 | Compound 7 |
|---|---|---|
| Yield | 85% | 77% |
| Melting Point (°C) | 115 | 178 |
| H NMR (δ ppm) | 8.63 (s, 1H) | 7.44 (d, 1H) |
How can researchers evaluate the biological activity of this compound?
Basic Research Focus
Methodological Answer:
- In Vitro Assays : Screen for target binding (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance (SPR). For example, pyrimidine derivatives often target adenosine receptors .
- Cell-Based Studies : Assess cytotoxicity (e.g., IC via MTT assay) and selectivity against cancer cell lines. Use dose-response curves to quantify potency .
What advanced strategies optimize synthesis yield and purity?
Advanced Research Focus
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can identify interactions between base concentration, reaction time, and temperature .
- Catalyst Screening : Test alternatives to copper(I) bromide (e.g., palladium catalysts) to improve coupling efficiency .
- In-Line Analytics : Use HPLC or FTIR for real-time monitoring of reaction progress .
How should researchers address contradictions in spectroscopic or bioactivity data?
Advanced Research Focus
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) to resolve ambiguities .
- Reproducibility Checks : Replicate syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidation/impurity effects .
- Bioactivity Discrepancies : Perform dose-response studies across multiple cell lines to distinguish assay-specific artifacts from true biological effects .
What computational methods support the design of derivatives with improved properties?
Advanced Research Focus
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and transition states. For example, ICReDD integrates quantum calculations with experimental feedback to predict viable synthetic routes .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize compounds for synthesis .
How can comparative studies with structurally similar compounds enhance understanding?
Advanced Research Focus
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on bioactivity. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Thermodynamic Profiling : Measure melting points and solubility to correlate structural features (e.g., aromaticity) with physical properties .
What statistical methods are critical for experimental design in synthetic chemistry?
Methodological Guidance
Answer:
- Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., solvent polarity, temperature) to maximize yield .
- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets to identify outliers or trends .
What challenges arise when scaling up synthesis, and how can they be mitigated?
Advanced Research Focus
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., azetidine ring formation) compared to batch processes .
- Solvent Selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to comply with safety regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
